4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Overview
Description
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organosulfur compound with the molecular formula C4H8O4S It is characterized by a five-membered ring containing two oxygen atoms, one sulfur atom, and two methyl groups attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of dimethyl sulfate with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The methyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted dioxathiolanes .
Scientific Research Applications
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfone group, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: This compound has similar structural features but includes additional carboxylate groups.
1,3,2-Dioxathiolane 2,2-dioxide: A simpler analog without the methyl groups.
Uniqueness
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNYOLUWDFQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325964 | |
Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-89-5 | |
Record name | 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4440-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 522191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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